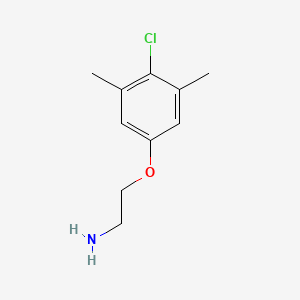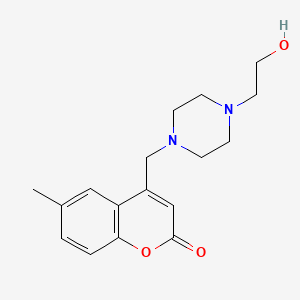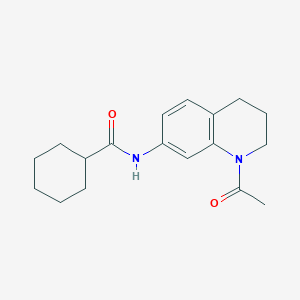
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is an organic compound with applications in various fields, including chemistry, biology, and potentially medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves multiple steps. Initially, the precursor chemicals undergo controlled reactions under specific conditions such as temperature, pressure, and the presence of catalysts. For instance:
Step 1: Synthesis of 3-chloropyridine-2-ol by chlorination of pyridine.
Step 2: Reaction of 3-chloropyridine-2-ol with 1-piperidinol to form 4-(3-chloropyridin-2-yloxy)piperidine.
Step 3: Coupling of the piperidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to yield the final product.
Industrial Production Methods
Industrial scale production would likely involve optimizing these steps to maximize yield and purity while minimizing cost. This typically includes:
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Scalability considerations: such as bulk purchasing of reagents and efficient waste management systems.
Purification techniques: like crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions It Undergoes
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone undergoes several types of chemical reactions:
Oxidation: Conversion to carboxylic acids or other oxidative states.
Reduction: Hydrogenation to reduce functional groups.
Substitution: Halogen substitution reactions given the chlorine in its structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane depending on the reaction's nature.
Major Products Formed
Major products depend on the specific reactions:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to alcohols or fully saturated compounds.
Substitution: Results in substituted derivatives of the original compound.
科学的研究の応用
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is widely used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating biochemical pathways due to its reactive functional groups.
Medicine: Potentially as a precursor in drug development, given its complex structure.
Industry: Utilized in materials science for developing new polymers or surface treatments.
作用機序
Effects
The compound interacts with various molecular targets depending on its application. For instance, in a biological context, it might inhibit or activate specific enzymes.
Molecular Targets and Pathways
Key molecular targets could include receptor proteins, enzymes, or nucleic acids. Pathways influenced by this compound may involve cellular signaling or metabolic processes.
類似化合物との比較
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be compared with compounds like:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
1-(4-(3-Bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: These compounds share structural similarities but vary in their substituents, influencing their reactivity and application.
Conclusion
This compound is a versatile compound with a wide array of applications in research and industry. Its unique structure and reactivity make it a valuable asset in scientific exploration and technological innovation.
And there you have it, a comprehensive guide to this intriguing compound! If there's anything more you want to explore, I'm here for it.
特性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWNMNFOLGTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)

![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)






![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
